methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate
Description
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is a complex organic compound that features a pyrazole ring, a piperidine ring, and an ester functional group
Properties
IUPAC Name |
methyl 2-[[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16-7-5-11(15-16)10-4-3-6-17(9-10)13(19)14-8-12(18)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFBXALSQVHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity . The ester group can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate: Lacks the methyl group on the pyrazole ring, which may affect its biological activity.
Ethyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate: Has an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)propanoate: Contains a propanoate group, which may influence its reactivity and stability.
Uniqueness
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and piperidine rings enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 288.34 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance, particularly in anticancer agents.
Research indicates that compounds with a pyrazole moiety can influence various biological pathways:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cancer cell division. For instance, related pyrazole derivatives demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM .
- Induction of Apoptosis : Studies have revealed that certain pyrazole-containing compounds can induce apoptosis in cancer cells by enhancing caspase-3 activity, which is a key marker of programmed cell death. For example, compounds structurally akin to this compound exhibited increased caspase activity at concentrations as low as 10 μM in MDA-MB-231 breast cancer cells .
Biological Evaluation
A variety of studies have evaluated the biological activity of similar compounds:
In Vitro Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.0 | Apoptosis induction |
| Compound B | HepG2 | 5.0 | Microtubule destabilization |
| Compound C | A549 | 15.0 | Antiproliferative effects |
These findings suggest that this compound may possess similar properties, potentially leading to its use as an anticancer agent.
Case Studies
Recent literature highlights several case studies involving pyrazole derivatives:
- Breast Cancer Study : A study focused on the effects of various pyrazole derivatives on MDA-MB-231 cells indicated that these compounds could significantly reduce cell viability and induce morphological changes associated with apoptosis .
- Liver Cancer Study : Another investigation noted that pyrazole-based compounds showed promising results against HepG2 liver cancer cells, with some derivatives achieving low IC50 values, indicating potent antiproliferative activity .
Q & A
Q. What are the established synthetic routes for methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate?
The synthesis typically involves multi-step reactions, starting with piperidine and pyrazole precursors. A common approach includes:
- Step 1: Formation of the piperidine-carboxamide core via coupling reactions (e.g., using EDCI as a coupling agent and triethylamine as a base) .
- Step 2: Introduction of the methyl pyrazole moiety through nucleophilic substitution or cyclization reactions.
- Step 3: Esterification of the acetic acid derivative to yield the final methyl ester. Key intermediates and conditions (e.g., solvents, catalysts) are optimized to improve yields, as seen in analogous syntheses of related piperidine-pyrazole hybrids .
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR Spectroscopy: H and C NMR to confirm regiochemistry and functional groups (e.g., distinguishing piperidine ring conformers and pyrazole substituents) .
- Mass Spectrometry (HRMS): For molecular weight validation and fragmentation pattern analysis .
- HPLC: To assess purity (>95% is typical for research-grade material) .
- Melting Point Analysis: To verify crystallinity and compare with literature values (e.g., 185–190°C for related analogs) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Yield optimization strategies include:
- Catalyst Screening: Copper(I) bromide and cesium carbonate enhance coupling efficiency in pyrazole-piperidine systems .
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature Control: Reactions at 35–50°C minimize side-product formation in cyclization steps .
- Purification Techniques: Gradient chromatography (e.g., ethyl acetate/hexane) resolves structurally similar byproducts .
Q. What methodologies address contradictory biological activity data across studies?
Contradictions may arise from assay variability or compound stability. Mitigation approaches include:
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm target specificity .
- Metabolic Stability Testing: Assess degradation in simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) .
- Computational Modeling: Molecular docking to predict binding affinity with biological targets (e.g., kinases or GPCRs) .
Q. What experimental designs are recommended for studying this compound's environmental fate?
Follow frameworks like Project INCHEMBIOL :
- Phase 1: Measure physicochemical properties (logP, hydrolysis rate) to predict environmental distribution.
- Phase 2: Conduct biodegradation studies using soil/water microcosms under controlled conditions (aerobic/anaerobic).
- Phase 3: Ecotoxicity screening (e.g., Daphnia magna or algae models) to assess acute/chronic effects.
Methodological Notes
- Synthetic Troubleshooting: If cyclization fails, consider alternative leaving groups (e.g., chloro to bromo substitution) .
- Data Interpretation: Use C NMR DEPT experiments to resolve overlapping signals in piperidine ring systems .
- Environmental Testing: Prioritize OECD guidelines for ecotoxicity assays to ensure regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
